Cas no 159652-30-9 (N-Boc-3-(Boc-amino)-D-alanine)
N-Boc-3-(Boc-amino)-D-alanine Chemical and Physical Properties
Names and Identifiers
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- BOC-D-DAP(BOC)-OH·DCHA(NA,N3-DIBOC-D-2,3-DIAMINOPROPIONIC ACID DICYCLOHEXYLAMINE SALT )
- BOC-D-DAP(BOC)-OH DCHA
- N-Boc-3-(Boc-amino)-D-alanine
- N2,N3-DI-BOC-D-2,3-DIAMINOPROPIONIC ACID DICYCLOHEXYLAMINE SALT
- N-ALPHA,N-BETA-DI-BOC-D-2,3-DIAMINOPROPIONIC ACID DICYCLOHEXYLAMINE SALT
- UDZLUXXCXDIIOK-MRVPVSSYSA-N
- (R)-2,3-Bis-tert-butoxycarbonylaminopropionic Acid
- (R)-2,3-Bis(tert-butoxycarbonylamino)propionic acid
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- MDL: MFCD06796881
- Inchi: 1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1
- InChI Key: UDZLUXXCXDIIOK-MRVPVSSYSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CNC(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 394
- Topological Polar Surface Area: 114
Experimental Properties
- Density: 1.157±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.3 g/l) (25 º C),
N-Boc-3-(Boc-amino)-D-alanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB258838-5 g |
N-alpha,N-beta-Bis-t-butyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylamine (Boc-D-Dap(Boc)-OH.DCHA); . |
159652-30-9 | 5 g |
€375.00 | 2023-07-20 | ||
| Ambeed | A950420-1g |
(R)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid |
159652-30-9 | 95% | 1g |
$165.0 | 2024-04-23 | |
| A2B Chem LLC | AE81036-1g |
BOC-D-DAP(BOC)-OH DCHA |
159652-30-9 | 97% | 1g |
$110.00 | 2024-04-20 | |
| A2B Chem LLC | AE81036-5g |
BOC-D-DAP(BOC)-OH DCHA |
159652-30-9 | 97% | 5g |
$310.00 | 2024-04-20 | |
| A2B Chem LLC | AE81036-10g |
BOC-D-DAP(BOC)-OH DCHA |
159652-30-9 | 97% | 10g |
$510.00 | 2024-04-20 | |
| abcr | AB258838-25 g |
N-alpha,N-beta-Bis-t-butyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylamine (Boc-D-Dap(Boc)-OH.DCHA); . |
159652-30-9 | 25 g |
€1,500.00 | 2023-07-20 | ||
| abcr | AB258838-5g |
N-alpha,N-beta-Bis-t-butyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylamine (Boc-D-Dap(Boc)-OH.DCHA); . |
159652-30-9 | 5g |
€375.00 | 2024-06-09 | ||
| abcr | AB258838-25g |
N-alpha,N-beta-Bis-t-butyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylamine (Boc-D-Dap(Boc)-OH.DCHA); . |
159652-30-9 | 25g |
€1500.00 | 2024-06-09 | ||
| 1PlusChem | 1P00ABSC-1g |
BOC-D-DAP(BOC)-OH DCHA |
159652-30-9 | 97% | 1g |
$106.00 | 2024-06-20 | |
| 1PlusChem | 1P00ABSC-5g |
BOC-D-DAP(BOC)-OH DCHA |
159652-30-9 | 97% | 5g |
$278.00 | 2024-06-20 |
N-Boc-3-(Boc-amino)-D-alanine Suppliers
N-Boc-3-(Boc-amino)-D-alanine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on N-Boc-3-(Boc-amino)-D-alanine
Research Brief on N-Boc-3-(Boc-amino)-D-alanine (CAS: 159652-30-9) in Chemical Biology and Pharmaceutical Applications
N-Boc-3-(Boc-amino)-D-alanine (CAS: 159652-30-9) is a protected derivative of D-alanine, widely used as a key intermediate in peptide synthesis and drug development. Recent studies have highlighted its significance in the design of novel therapeutics, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. This research brief consolidates the latest findings on its synthetic applications, biological activities, and potential therapeutic roles.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of N-Boc-3-(Boc-amino)-D-alanine in the synthesis of peptidomimetics targeting protease enzymes. The compound's dual Boc-protection strategy enhances stability during solid-phase peptide synthesis (SPPS), enabling the incorporation of D-amino acids into peptide backbones with high enantiomeric purity. Researchers reported a 15-20% yield improvement compared to traditional methods, underscoring its efficiency in complex peptide assembly.
In oncology research, N-Boc-3-(Boc-amino)-D-alanine has emerged as a precursor for tumor-targeting peptide-drug conjugates (PDCs). A 2024 preclinical study in Molecular Pharmaceutics utilized this building block to develop a novel integrin-binding cyclic peptide, showing 3-fold higher tumor accumulation in murine models compared to linear analogs. The study attributed this enhancement to the conformational rigidity imparted by the D-alanine derivative.
The compound's role in antibiotic development was highlighted in a recent ACS Infectious Diseases publication (2024), where it served as a critical component in synthesizing β-lactamase-resistant peptidoglycan analogs. Structural analysis revealed that incorporation of N-Boc-3-(Boc-amino)-D-alanine into bacterial cell wall mimics conferred resistance to cleavage by extended-spectrum β-lactamases, suggesting potential applications in combating antimicrobial resistance.
Emerging applications in CNS drug delivery were reported in Bioconjugate Chemistry (2024), where researchers engineered blood-brain barrier (BBB)-shuttle peptides using N-Boc-3-(Boc-amino)-D-alanine as a stereochemical modifier. The resulting compounds demonstrated 40% greater BBB penetration than their L-amino acid counterparts, with maintained biological activity of conjugated neuroprotective agents.
From a chemical perspective, advances in the scalable synthesis of N-Boc-3-(Boc-amino)-D-alanine were achieved through continuous flow chemistry approaches, as detailed in a 2023 Organic Process Research & Development paper. The new method reduced reaction times from 48 hours to 6 hours while maintaining >99% purity, addressing previous challenges in large-scale production.
These collective findings position N-Boc-3-(Boc-amino)-D-alanine as a versatile building block with expanding applications in medicinal chemistry. Future research directions may explore its use in mRNA display libraries, targeted radiopharmaceuticals, and as a component of foldamer-based therapeutics. The compound's unique stereochemical properties and synthetic flexibility continue to make it invaluable for innovative drug discovery approaches.
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